A Comprehensive Technical Guide to (4-Bromo-2-methylphenyl)hydrazine
A Comprehensive Technical Guide to (4-Bromo-2-methylphenyl)hydrazine
Abstract
(4-Bromo-2-methylphenyl)hydrazine and its salts are pivotal chemical intermediates, particularly valued in the synthesis of complex heterocyclic structures foundational to medicinal chemistry and materials science. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical properties, established synthetic protocols, and key applications. Emphasis is placed on the mechanistic rationale behind its synthesis and its utility as a precursor in reactions such as the Fischer indole synthesis. Furthermore, this document outlines critical safety, handling, and storage protocols to ensure its effective and safe utilization in a research and development setting.
Introduction to Substituted Hydrazines
Substituted arylhydrazines are a cornerstone of modern organic synthesis. The introduction of varied functional groups onto the phenylhydrazine scaffold allows for precise tuning of electronic properties and steric hindrance, which in turn governs the reactivity and ultimate structure of the resulting products. The hydrazine moiety (-NHNH2) is a potent binucleophilic reagent, enabling the construction of nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals.[1]
(4-Bromo-2-methylphenyl)hydrazine, specifically, incorporates a bromine atom and a methyl group. The bromine atom, a halogen, serves as a useful synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) and can influence the regioselectivity of cyclization reactions. The ortho-methyl group provides steric bulk that can direct reaction pathways and modify the conformation of the final products. This unique substitution pattern makes it a valuable building block for creating highly specialized molecules.[2]
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a reagent's physical properties are prerequisites for its successful application in synthesis. The primary identifier for (4-Bromo-2-methylphenyl)hydrazine is its CAS (Chemical Abstracts Service) number. It is most commonly supplied and used as its hydrochloride salt for improved stability.
Table 1: Chemical Identifiers and Properties of (4-Bromo-2-methylphenyl)hydrazine and its Hydrochloride Salt
| Property | Value | Source(s) |
| Chemical Name | (4-Bromo-2-methylphenyl)hydrazine | - |
| CAS Number | 56056-25-8 | [3] |
| Molecular Formula | C₇H₉BrN₂ | [4] |
| Molecular Weight | 201.06 g/mol | [4] |
| Hydrochloride Salt Name | (4-Bromo-2-methylphenyl)hydrazine hydrochloride | - |
| Hydrochloride Salt CAS No. | 858209-27-5 | [5] |
| Hydrochloride Salt Formula | C₇H₁₀BrClN₂ | [6] |
| Hydrochloride Salt MW | 237.52 g/mol | [6][7] |
| Appearance | White to light yellow/red powder or crystal | [8] |
| Melting Point | 230 °C (decomposes) (for HCl salt) | [8] |
| Purity (Typical) | >95% | [5] |
Synthesis and Mechanistic Considerations
The most prevalent and industrially scalable method for synthesizing arylhydrazines is through the reduction of a corresponding diazonium salt. This multi-step process is a classic transformation in organic chemistry that requires careful control of reaction conditions.
General Synthetic Workflow
The overall transformation from the starting aniline to the final hydrazine product can be visualized as a three-stage process: diazotization, reduction, and purification.
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Protocol: Synthesis of 5-Bromo-7-methyl-indole derivative
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Dissolve (4-Bromo-2-methylphenyl)hydrazine hydrochloride and an appropriate ketone (e.g., cyclohexanone) in a suitable acidic solvent, such as glacial acetic acid or ethanol with a catalytic amount of H₂SO₄. [9]2. Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude indole product.
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The solid can be collected by filtration and purified by column chromatography or recrystallization.
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Self-Validation and Trustworthiness: The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and reaction temperature. [10]The ortho-methyl group in the starting hydrazine can sterically influence the-[3][3]sigmatropic rearrangement, potentially favoring one regioisomeric product over another if an unsymmetrical ketone is used. The bromine atom remains on the final indole scaffold, providing a reactive site for further functionalization in drug development programs. [11]
Safety, Handling, and Storage
(4-Bromo-2-methylphenyl)hydrazine and its parent class of compounds are reactive and possess significant toxicity. [12]Adherence to strict safety protocols is mandatory.
Table 2: GHS Hazard Information
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | H301: Toxic if swallowed | 💀 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ |
| Serious Eye Damage | H318: Causes serious eye damage | 腐 |
| STOT, Single Exposure | H335: May cause respiratory irritation | ❗ |
| Carcinogenicity | H351: Suspected of causing cancer | ⚕️ |
Data sourced from reference.[3]
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. [13]* Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and splash-proof safety goggles or a face shield. [13]* Avoid all contact with skin and eyes. Do not ingest. [13]* Wash hands thoroughly after handling. [13]
Storage and Stability
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Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13]* The hydrochloride salt is generally more stable than the free base. Some suppliers recommend storage under an inert atmosphere (e.g., Argon or Nitrogen) as the compound can be air-sensitive and hygroscopic. [8]* Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste material and containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste. [13]
Conclusion
(4-Bromo-2-methylphenyl)hydrazine is a highly valuable, albeit hazardous, chemical intermediate. Its specific substitution pattern offers unique advantages for the synthesis of complex molecular architectures, particularly in the construction of indole and other heterocyclic rings. A thorough understanding of its properties, synthetic routes, and reactivity, combined with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage its full potential in advancing the frontiers of chemical science.
References
-
Title: Safety and Handling of Hydrazine Source: Defense Technical Information Center URL: [Link]
-
Title: (4-Bromo-3-methylphenyl)hydrazine, HCl, min 97%, 5 grams Source: CP Lab Safety URL: [Link]
-
Title: chemical label (4-bromo-2-methylphenyl)hydrazine Source: GHS Hazard Statements URL: [Link]
-
Title: Optimizing Organic Synthesis: The Role of 4-Bromophenylhydrazine Hydrochloride Source: LinkedIn URL: [Link]
- Title: CN102382010A - Preparation process for 4- bromo phenyl hydrazine Source: Google Patents URL
- Title: CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride Source: Google Patents URL
-
Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]
-
Title: (2-Bromo-4-methylphenyl)hydrazine hydrochloride Source: PubChem, National Institutes of Health URL: [Link]
-
Title: The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity Source: MDPI URL: [Link]
-
Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis Pvt. Ltd. URL: [Link]
-
Title: (4-Bromo-3-methylphenyl)hydrazine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Cas 90284-70-1,(4-BROMO-3-METHYL-PHENYL) Source: LookChem URL: [Link]
-
Title: Fischer Indole Synthesis Source: ResearchGate URL: [Link]
-
Title: Fischer Indole Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link]
-
Title: Fischer Indole Synthesis Source: YouTube URL: [Link]
-
Title: The Fischer Indole Synthesis Source: SciSpace by Typeset URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cas 90284-70-1,(4-BROMO-3-METHYL-PHENYL)-HYDRAZINE | lookchem [lookchem.com]
- 3. chemical-label.com [chemical-label.com]
- 4. (4-Bromo-3-methylphenyl)hydrazine | C7H9BrN2 | CID 3818726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 858209-27-5 (4-Bromo-2-methylphenyl)hydrazine hydrochloride AKSci 8064CW [aksci.com]
- 6. (2-Bbromo-4-methylphenyl)hydrazine hydrochloride | C7H10BrClN2 | CID 16495248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 156941-61-6|(2-Bbromo-4-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 8. 4-Bromophenylhydrazine Hydrochloride | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. scispace.com [scispace.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. assets.thermofisher.com [assets.thermofisher.com]
